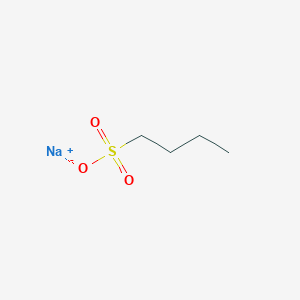
s-Boc-2-mercapto-4,6-dimetilpirimidina
Descripción general
Descripción
S-Boc-2-mercapto-4,6-dimethylpyrimidine is a heterocyclic compound with the molecular formula C11H16N2O2S. It is known for its use as a building block in organic synthesis, particularly in the preparation of Boc-amino acids. The compound is characterized by its pale yellow to pale brown crystalline powder form and has a molecular weight of 240.32 g/mol .
Aplicaciones Científicas De Investigación
S-Boc-2-mercapto-4,6-dimethylpyrimidine is primarily used as a pharmaceutical intermediate and in the preparation of Boc-amino acids. Its applications extend to various fields, including:
Chemistry: As a building block in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the production of pharmaceutical compounds.
Mecanismo De Acción
S-Boc-2-mercapto-4,6-dimethylpyrimidine, also known as O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate, is a compound with potential pharmaceutical applications
Target of Action
It’s known that it can react with propylamine to produce propyl-carbamic acid tert-butyl ester .
Biochemical Pathways
The compound’s reaction with propylamine suggests it may be involved in amine-related biochemical pathways .
Pharmacokinetics
Some physicochemical properties such as water solubility and lipophilicity have been reported . The compound has a high GI absorption and is BBB permeant . It’s also reported to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
Given its reaction with propylamine, it may influence processes involving amines .
Action Environment
It’s recommended to store the compound in a cool, dry place in tightly closed containers .
Análisis Bioquímico
Biochemical Properties
It is known that it can react with propylamine to produce propyl-carbamic acid tert-butyl ester . This suggests that it may interact with enzymes, proteins, and other biomolecules that can facilitate or undergo similar reactions.
Molecular Mechanism
Its ability to react with propylamine to produce propyl-carbamic acid tert-butyl ester suggests that it may interact with biomolecules in a similar manner .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-Boc-2-mercapto-4,6-dimethylpyrimidine can be synthesized through the reaction of 2-mercapto-4,6-dimethylpyrimidine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected thiol group .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of standard organic synthesis techniques and equipment, ensuring the compound’s purity and yield are optimized for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
S-Boc-2-mercapto-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form carbamates.
Oxidation and Reduction:
Common Reagents and Conditions
Amines: Used in substitution reactions to form carbamates.
Bases: Such as triethylamine, used to facilitate the formation of Boc-protected thiol groups.
Major Products Formed
Propyl-carbamic acid tert-butyl ester: Formed from the reaction with propylamine.
Comparación Con Compuestos Similares
Similar Compounds
- O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate
- tert-Butyl S-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate
Uniqueness
S-Boc-2-mercapto-4,6-dimethylpyrimidine is unique due to its specific structure, which combines the Boc-protected thiol group with a dimethylpyrimidine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTDIELOEHTPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194644 | |
| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41840-28-2 | |
| Record name | O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41840-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041840282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD4N7M3XG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)





![diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B146112.png)





